molecular formula C20H18N2O4S B1227516 N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide

Cat. No. B1227516
M. Wt: 382.4 g/mol
InChI Key: BKYJKWFYEDIXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide is a member of quinolines.

Scientific Research Applications

Synthesis and Biological Activities

N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide and its derivatives are primarily explored for their synthesis processes and potential biological activities. The research includes:

  • Synthesis and Structural Analysis:

    • Compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide have been synthesized and structurally analyzed, demonstrating complex organic chemistry techniques and methodologies (Akbar et al., 2001).
    • Novel derivatives involving quinoline structures have been prepared, and their structure-activity relationships (SAR) have been discussed, pointing towards tailored chemical modifications for desired biological activities (Berest et al., 2011).
  • Biological Activity:

    • Certain derivatives have been evaluated for their antimicrobial activities against a variety of bacterial and fungal strains, revealing potential therapeutic applications (Yurttaş et al., 2020).
    • Specific compounds have demonstrated significant antitumor activities, implying their potential use in cancer treatment. The synthesis process and molecular docking studies of these compounds suggest their interaction with specific cellular targets, offering insights into their mechanism of action (Rajanarendar et al., 2010).

Structural Studies and Coordination Chemistry

Research has also been conducted on the structural aspects and coordination chemistry of related compounds, which is crucial for understanding their chemical behavior and potential applications:

  • Spatial Orientation and Coordination:

    • Studies have been carried out to understand the different spatial orientations of amide derivatives, including those similar to N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide, which can significantly influence their coordination chemistry and biological activity (Kalita & Baruah, 2010).
  • Co-crystal Formation:

    • Investigations into co-crystal formation involving quinoline derivatives highlight the importance of molecular interactions and structural assembly in the design of new pharmaceutical compounds (Karmakar et al., 2009).

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-ethyl-2-oxoquinolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C20H18N2O4S/c1-2-22-15-6-4-3-5-14(15)18(10-20(22)24)27-11-19(23)21-13-7-8-16-17(9-13)26-12-25-16/h3-10H,2,11-12H2,1H3,(H,21,23)

InChI Key

BKYJKWFYEDIXAQ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=CC1=O)SCC(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=O)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-2-oxo-4-quinolinyl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.